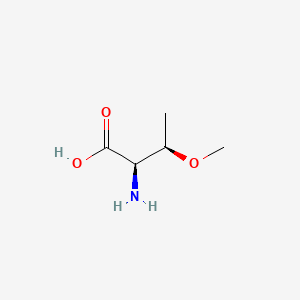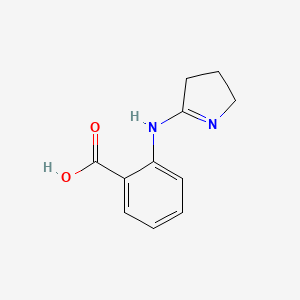
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is an organic compound with the molecular formula C11H12N2O2. It is a derivative of benzoic acid, featuring a pyrrole ring attached to the benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid typically involves the reaction of 3,4-dihydro-2H-pyrrole with benzoic acid derivatives under specific conditions. One common method is the condensation reaction between 3,4-dihydro-2H-pyrrole and 4-aminobenzoic acid in the presence of a suitable catalyst .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: N-oxides of the pyrrole ring.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dihydro-2H-pyrrol-5-ylamino)butanoic acid
- 2-chloro-5-pyrrol-1-yl-benzoic acid
- 4-pyrrol-1-ylmethyl-benzoic acid
Uniqueness
2-((3,4-Dihydro-2H-pyrrol-5-yl)amino)benzoic acid is unique due to its specific structural features, which combine the properties of both pyrrole and benzoic acid. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
103314-23-4 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.229 |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-ylamino)benzoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)8-4-1-2-5-9(8)13-10-6-3-7-12-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
InChI Key |
OYQOGEWDXKHRGP-UHFFFAOYSA-N |
SMILES |
C1CC(=NC1)NC2=CC=CC=C2C(=O)O |
Synonyms |
Benzoic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


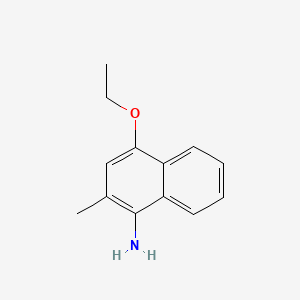

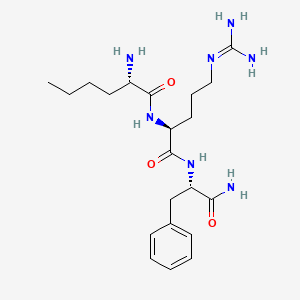

![2-[(1E)-1-Penten-1-yloxy]-1,3-benzothiazole](/img/structure/B560795.png)

![Uracil, 6-amino-5-[2-(benzylmethylamino)acetamido]-1,3-dimethyl- (6CI)](/img/new.no-structure.jpg)
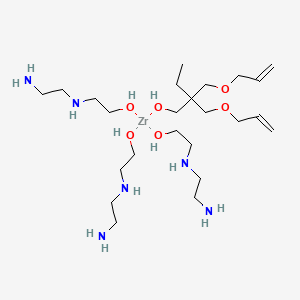


![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)
